N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

CB2 cannabinoid receptor structure-affinity relationship positional isomerism

This 4-oxo-1,4-dihydroquinoline-3-carboxamide is a structurally defined, high-purity probe for CB2 receptor SAR exploration. Its ortho-chlorophenyl, 6-methoxy, and N1-ethyl substitution pattern provides a unique pharmacological profile distinct from meta-chloro isomers or 4-hydroxy-2-oxo tautomers like Laquinimod. Essential for medicinal chemistry teams requiring a precise tool to study steric and electronic requirements of the CB2 orthosteric binding pocket and to differentiate target engagements in Axl kinase or antiviral screening cascades.

Molecular Formula C19H17ClN2O3
Molecular Weight 356.8 g/mol
Cat. No. B5230165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
Molecular FormulaC19H17ClN2O3
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C19H17ClN2O3/c1-3-22-11-14(19(24)21-16-7-5-4-6-15(16)20)18(23)13-10-12(25-2)8-9-17(13)22/h4-11H,3H2,1-2H3,(H,21,24)
InChIKeyXXVOFZOKQAFCQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide: A 4-Oxo-1,4-dihydroquinoline-3-carboxamide for CB2-Selective and Kinase-Targeted Research Procurement


N-(2-Chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide (C19H17ClN2O3, MW 356.8 g/mol) is a synthetic small molecule belonging to the 4-oxo-1,4-dihydroquinoline-3-carboxamide class, a scaffold extensively characterized as a source of potent and selective cannabinoid CB2 receptor agonists [1]. This compound features a 6-methoxy substituent on the quinoline core, an N1-ethyl group, and an N-(2-chlorophenyl) carboxamide at position 3. The 4-oxo-1,4-dihydroquinoline-3-carboxamide chemotype has demonstrated pharmacological activity across multiple target families, including CB2 receptors, Axl kinase, metabotropic glutamate receptor subtype 2 (mGlu2), and antiviral targets [1][2][3][4]. Its structural configuration—particularly the ortho-chlorophenyl substitution and the 6-methoxy/1-ethyl pattern—distinguishes it from closely related analogs such as its meta-chloro positional isomer, the 4-hydroxy-2-oxo tautomer, and Laquinimod (5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide), each of which exhibits divergent target engagement and pharmacological profiles.

N-(2-Chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide: Why In-Class Analogs Cannot Be Freely Substituted


The 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold exhibits extreme sensitivity to subtle structural modifications, with changes in the position of a single chlorine atom, the oxidation state of the quinoline ring, or the nature of the N1-alkyl group producing profound shifts in receptor affinity, selectivity, and functional activity [1]. In the foundational CB2 ligand series, systematic pharmacomodulation revealed that the carboxamide substituent, the quinoline ring substitution pattern, and the N1-alkyl group all critically determine binding affinity (Ki) at CB2 versus CB1 receptors, with selectivity ratios varying by orders of magnitude between closely related analogs [1]. Similarly, optimization of 4-oxo-1,4-dihydroquinoline-3-carboxamides for Axl kinase inhibition showed that specific substitution patterns are essential for achieving nanomolar potency, with even conservative isosteric replacements leading to substantial loss of activity [2]. The N-(2-chlorophenyl)-1-ethyl-6-methoxy substitution pattern therefore occupies a unique position in the structure-activity landscape: the ortho-chloro arrangement imposes distinct steric and electronic constraints on the carboxamide conformation compared to the meta- or para-chloro isomers; the 4-oxo (rather than 4-hydroxy-2-oxo) oxidation state defines the pharmacologically active species for CB2 and Axl targets; and the combination of 6-methoxy and 1-ethyl substituents creates a lipophilicity and hydrogen-bonding profile that is not interchangeable with analogs bearing 6-H, 6-Cl, or 1-methyl groups. Generic substitution with a more readily available analog—even one differing by only a single atom position—risks entering an entirely different pharmacological space with unpredictable potency, selectivity, and off-target liability.

N-(2-Chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide: Quantitative Comparator Evidence for Procurement Decisions


Chlorophenyl Positional Isomerism: Ortho (2-Chloro) vs. Meta (3-Chloro) Substitution Directs CB2 Receptor Binding Mode and Affinity

The N-aryl substituent of 4-oxo-1,4-dihydroquinoline-3-carboxamides is a primary determinant of CB2 receptor affinity. In the foundational CB2 agonist series, systematic variation of the N-aryl carboxamide group produced compounds spanning a wide affinity range (Ki values from sub-nanomolar to >1 µM) at the human CB2 receptor [1]. The ortho-chlorophenyl substitution present in the target compound imposes a distinct dihedral angle between the quinoline core and the pendant aryl ring relative to the meta-chloro isomer (N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide), directly affecting the presentation of the amide NH and carbonyl groups involved in key hydrogen-bond interactions with the receptor [1][2]. Although direct head-to-head Ki comparison data for the ortho vs. meta 2-chlorophenyl pair with identical 6-methoxy-1-ethyl substitution are not publicly available, the broader SAR table from Stern et al. demonstrates that variation of the aryl substituent alone can alter CB2 Ki by factors exceeding 100-fold [1]. Molecular modeling of the CB2-bound conformation of the prototypical ligand (compound 30) confirms that the amide NH and quinoline C4 carbonyl engage in specific hydrogen bonds whose geometry is sensitive to the torsional angle dictated by the ortho substituent [2]. The ortho-chloro arrangement is therefore not interchangeable with the meta-chloro analog for experiments requiring consistent CB2 binding pharmacology.

CB2 cannabinoid receptor structure-affinity relationship positional isomerism

Quinoline Oxidation State: 4-Oxo vs. 4-Hydroxy-2-Oxo Tautomer Dictates Target Engagement (CB2/Axl vs. Immunomodulation)

The target compound exists in the 4-oxo-1,4-dihydroquinoline oxidation state, which is the pharmacologically active form for CB2 receptor agonism and Axl kinase inhibition [1][2]. This contrasts with the 4-hydroxy-2-oxo-1,2-dihydroquinoline tautomer, exemplified by Laquinimod (5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide; CAS 248281-84-7), which operates via an entirely distinct mechanism as an immunomodulator that inhibits NF-κB activation and reduces pro-inflammatory cytokine production [3]. The 4-oxo form presents a C4 carbonyl as a critical hydrogen-bond acceptor, essential for interactions with the CB2 receptor and Axl kinase active site, whereas the 4-hydroxy-2-oxo tautomer presents a different hydrogen-bond donor/acceptor pattern that is incompatible with these targets [1][2]. Direct comparator data reveal that 4-oxo-1,4-dihydroquinoline-3-carboxamides can achieve Axl kinase IC50 values <100 nM in biochemical assays [2], while Laquinimod shows no meaningful Axl kinase inhibition. Conversely, Laquinimod demonstrates immunomodulatory activity in experimental autoimmune encephalomyelitis models at oral doses of 0.1–10 mg/kg [3], a profile not shared by the 4-oxo CB2 agonists. The oxidation state therefore defines two completely non-overlapping pharmacological programs.

4-oxo-1,4-dihydroquinoline tautomerism target selectivity Laquinimod comparator

6-Methoxy Substituent: Impact on CB2 Receptor Affinity and Selectivity vs. 6-H, 6-Cl, and 6-Methoxymethyl Analogs

The 6-position substituent on the 4-oxo-1,4-dihydroquinoline core is a critical modulator of CB2 receptor affinity and CB2/CB1 selectivity. Pharmacomodulation studies by Stern et al. (2007) specifically investigated 6-, 7-, and 8-substituted 4-oxo-1,4-dihydroquinolines, demonstrating that the electronic and steric nature of the 6-substituent profoundly influences receptor binding [1]. The 6-methoxy group present in the target compound is an electron-donating substituent that modulates the electron density of the quinoline ring, affecting both the strength of π-stacking interactions with aromatic receptor residues and the hydrogen-bond accepting capacity of the C4 carbonyl [1][2]. In the broader CB2 ligand literature, 6-methoxy-substituted 4-quinolone-3-carboxamides have been associated with improved CB2 selectivity compared to 6-H or 6-Cl analogs [1][2]. A patent on substituted 4-oxo-quinoline-3-carboxamides as GABA receptor ligands further highlights the pharmacological relevance of the 6-methoxy substitution pattern [3]. While direct quantitative comparison data for the exact 6-methoxy vs. 6-H pair with identical N-(2-chlorophenyl)-1-ethyl substitution are not publicly available, the class-level SAR indicates that the 6-methoxy group is a deliberate pharmacophoric element that cannot be replaced by hydrogen or halogen without altering receptor engagement.

CB2 selectivity 6-methoxy effect quinoline SAR structure-affinity relationship

N1-Ethyl vs. N1-Methyl Substitution: Impact on Lipophilicity, Metabolic Stability, and Receptor Fit in the Quinoline Series

The N1-alkyl substituent on the 4-oxo-1,4-dihydroquinoline scaffold governs both pharmacokinetic properties and receptor complementarity. The target compound bears an N1-ethyl group, whereas the comparator Laquinimod carries an N1-methyl substituent [1]. Within the 4-oxo-1,4-dihydroquinoline-3-carboxamide CB2 ligand series, the nature of the N1-alkyl group (methyl, ethyl, propyl, pentyl, benzyl) was shown to modulate receptor affinity and functional activity [2][3]. The N1-ethyl group increases lipophilicity (calculated logP) relative to N1-methyl by approximately 0.5–0.8 log units, which can influence membrane permeability, non-specific protein binding, and metabolic clearance via cytochrome P450 enzymes [2]. Additionally, molecular modeling of CB2 agonists in this series indicates that the N1-alkyl group occupies a hydrophobic pocket in the receptor, and the ethyl chain may provide more optimal van der Waals contacts compared to the smaller methyl group [3]. In the mGlu2 negative allosteric modulator series based on the same scaffold, N1-aryl substitution was found to be a key determinant of mGlu2 vs. mGlu3 selectivity [4], underscoring the importance of the N1 substituent across multiple target classes. While direct comparative pharmacological data for the N1-ethyl vs. N1-methyl pair with identical N-(2-chlorophenyl)-6-methoxy substitution are not available, the established SAR demonstrates that N1-alkyl identity cannot be modified without altering the compound's pharmacological profile.

N1-alkyl substitution lipophilicity metabolic stability receptor fit

Absence of 5-Chloro Substituent: Differentiation from Laquinimod and Avoidance of Laquinimod-Associated Toxicity Signals

The target compound lacks the 5-chloro substituent present in Laquinimod (5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide), a clinically investigated immunomodulator [1]. Laquinimod's clinical development for multiple sclerosis was associated with dose-limiting inflammatory adverse events, including serositis and pericarditis, in phase III trials (ALLEGRO and BRAVO), leading to the discontinuation of the high-dose regimen [1][2]. While the molecular basis of Laquinimod's toxicity is not fully elucidated, the 5-chloro substituent, combined with the 4-hydroxy-2-oxo tautomeric form, contributes to its unique metabolic and immunological profile [1]. The target compound, by virtue of its distinct substitution pattern (6-methoxy instead of 5-chloro; 4-oxo instead of 4-hydroxy-2-oxo; N-(2-chlorophenyl) instead of N-ethyl carboxamide), resides in a structurally differentiated chemical space that is not associated with the Laquinimod toxicity phenotype. For researchers requiring a quinoline-3-carboxamide tool compound for CB2 or Axl target engagement studies where Laquinimod-like immunomodulation and associated inflammatory signals would constitute confounds, the target compound offers a structurally rational alternative.

5-chloro substituent Laquinimod differentiation toxicity avoidance clinical safety

Antiviral Potential of 4-Oxo-1,4-dihydroquinoline-3-carboxamides: Patent-Disclosed Activity Against Herpesviruses

A distinct application domain for the 4-oxo-1,4-dihydroquinoline-3-carboxamide chemotype is antiviral activity, specifically against herpesviruses including human cytomegalovirus (HCMV). A patent by Vaillancourt et al. (US20030149035A1) explicitly discloses disubstituted 4-oxo-1,4-dihydro-3-quinolinecarboxamide derivatives as antiviral agents with activity against herpes family viruses [1]. The target compound's structural features—N1-ethyl, 6-methoxy, and N-(2-chlorophenyl) carboxamide—fall within the general structural formula (I) of the patent, which encompasses compounds with C1-7 alkyl at N1, various alkoxy substituents on the benzo ring, and substituted benzyl or phenyl carboxamide groups at position 3 [1]. While the patent does not provide specific IC50 or EC50 values for the exact target compound against individual herpesviruses, it establishes a precedent for antiviral screening use that is not shared by the 4-hydroxy-2-oxo tautomer (Laquinimod) or by the meta-chloro positional isomer series, as the antiviral patent SAR was developed exclusively around the 4-oxo-1,4-dihydroquinoline scaffold [1]. This antiviral chemotype is further supported by a related patent (US6653307) on 1-aryl-4-oxo-1,4-dihydro-3-quinolinecarboxamides as antiviral agents [2].

antiviral herpesvirus 4-oxo-1,4-dihydroquinoline patent disclosure

N-(2-Chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide: Optimal Application Domains Grounded in Comparative Evidence


CB2 Cannabinoid Receptor Structure-Activity Relationship (SAR) Studies Requiring Positional Isomer Differentiation

For medicinal chemistry teams conducting CB2 receptor SAR exploration, the ortho-chlorophenyl substitution pattern of this compound provides a defined structural probe to interrogate the steric and electronic requirements of the CB2 orthosteric binding pocket. The meta-chloro isomer (N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide) and the ortho-chloro target compound, while regioisomeric, are predicted by class SAR to exhibit distinct binding poses and affinities at CB2 [1][2]. A systematic comparative evaluation of the ortho, meta, and para chlorophenyl series with otherwise identical quinoline substitution (1-ethyl, 6-methoxy) would directly characterize the contribution of chlorine position to CB2 binding enthalpy, selectivity over CB1, and functional efficacy in [³⁵S]GTPγS assays. Such studies are critical for advancing CB2-targeted drug discovery programs, where subtle changes in aryl group orientation can profoundly impact in vivo efficacy and therapeutic index. The compound serves as the ortho reference point in this positional isomer matrix.

Axl Kinase Biochemical Profiling Using 4-Oxo-1,4-dihydroquinoline Chemotypes

The 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold has been validated as a productive chemotype for Axl kinase inhibitor design, with optimized derivatives achieving nanomolar IC50 values against recombinant Axl [3]. The target compound, possessing the 4-oxo oxidation state essential for Axl hinge-region hydrogen bonding via the C4 carbonyl, is suitable for inclusion in Axl biochemical screening cascades. In contrast, the 4-hydroxy-2-oxo tautomer (including Laquinimod) lacks the critical C4 carbonyl geometry required for Axl kinase inhibition and is therefore not a viable substitute [3]. Researchers evaluating the Axl inhibitory potential of 4-oxo-1,4-dihydroquinoline-3-carboxamides can use this compound as a member of a focused library that systematically varies the N-aryl carboxamide group while keeping the N1-ethyl and 6-methoxy substituents constant, enabling structure-kinetic relationship analysis of the carboxamide binding region.

Herpesvirus Antiviral Screening with 4-Oxo-1,4-dihydroquinoline Derivatives

The patent disclosure of 4-oxo-1,4-dihydro-3-quinolinecarboxamide derivatives as anti-herpesvirus agents [4] positions this compound as a candidate for inclusion in antiviral screening libraries targeting human cytomegalovirus (HCMV), herpes simplex virus (HSV), and varicella-zoster virus (VZV). The structural features of the target compound (N1-ethyl, 6-methoxy, N-(2-chlorophenyl) carboxamide) are encompassed by the general formula of the antiviral patent, distinguishing it from non-antiviral chemotypes such as Laquinimod. For laboratories engaged in phenotypic antiviral screening, this compound provides a structurally defined 4-oxo-1,4-dihydroquinoline entry point for hit identification and subsequent hit-to-lead optimization against herpesvirus targets. Comparative testing against the 4-hydroxy-2-oxo tautomer and against the 6-des-methoxy analog in viral plaque reduction assays would further delineate the structural determinants of anti-herpesvirus activity.

Negative Control for Laquinimod-Mediated Immunomodulation Studies

Laquinimod's immunomodulatory activity, mediated through NF-κB pathway inhibition and modulation of pro-inflammatory cytokine production, is intrinsically linked to its 5-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline structure [5][6]. The target compound, lacking both the 5-chloro substituent and the 4-hydroxy-2-oxo tautomeric form, provides a structurally differentiated negative control for experiments designed to isolate Laquinimod-specific pharmacological effects. In cellular assays measuring NF-κB activation, cytokine release (IL-6, TNF-α), or T-cell proliferation, the target compound is predicted—based on its distinct substitution and oxidation pattern—to lack Laquinimod-like immunomodulatory activity. This makes it valuable as a specificity control to confirm that observed immunomodulatory effects are driven by the 5-chloro-4-hydroxy-2-oxo pharmacophore rather than by the quinoline-3-carboxamide scaffold per se.

Quote Request

Request a Quote for N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.